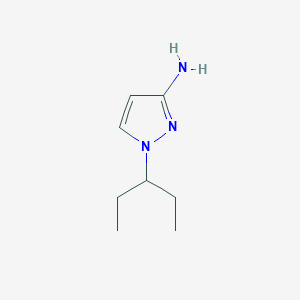

1-(Pentan-3-yl)-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

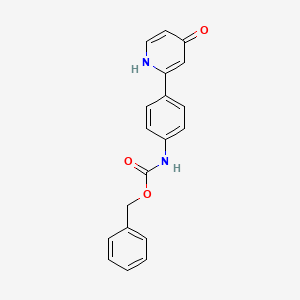

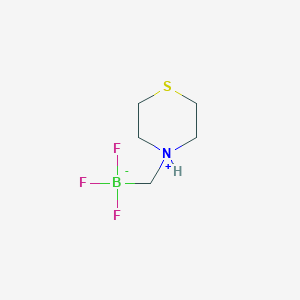

“1-(Pentan-3-yl)-1H-pyrazol-3-amine” is a compound that contains a pentan-3-yl group, a pyrazol group, and an amine group . The pentan-3-yl group is a five-carbon alkyl group . Pyrazol is a class of organic compounds that contain a 5-membered aromatic ring with two nitrogen atoms . An amine group consists of a nitrogen atom attached to hydrogen atoms and/or alkyl groups.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its pentan-3-yl group, pyrazol ring, and amine group . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups . The amine group might participate in reactions such as alkylation, acylation, and condensation. The pyrazol ring could undergo reactions like electrophilic substitution, depending on its substitution pattern.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For instance, the presence of an amine group could make it a base and influence its solubility in water. The pyrazol ring could contribute to its aromaticity and stability.Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrazole derivatives, including structures similar to 1-(Pentan-3-yl)-1H-pyrazol-3-amine, has been explored through various chemical reactions, offering insights into the chemical properties and potential applications of these compounds. For instance, the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide has been shown to produce 4-[(alkylsulfanyl)methyl]-substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles in certain solvents, demonstrating the versatility of pyrazole synthesis methods (Баева et al., 2020).

Anticancer and Enzyme Inhibition

Aryl pyrazole derivatives have been synthesized and evaluated for their potential anticancer properties and enzyme inhibition capabilities. These compounds have shown selective inhibition of tissue non-specific alkaline phosphatase and significant inhibitory effects on various cancer cell lines, indicating their potential as therapeutic agents (Channar et al., 2018).

Structural Studies and Bioactivity

The structural characterization of pyrazole derivatives through X-Ray crystal study has provided insights into the molecular structure and potential bioactivity of these compounds. Such studies have confirmed the biological activity against breast cancer and microbes, further supporting the therapeutic potential of pyrazole derivatives (Titi et al., 2020).

Antioxidant Agents

Research has also focused on the synthesis of new fused pyrazole derivatives bearing the indole moiety, which have been evaluated as antioxidant agents. Some compounds in this category exhibited better activities than others, highlighting the significance of structural variations on biological activity (El‐Mekabaty et al., 2016).

Catalytic and Polymerization Applications

Pyrazolyl compounds have been used to form zinc(II) carboxylate complexes, which acted as catalysts for the copolymerization of CO2 and cyclohexene oxide. This demonstrates the potential of pyrazole derivatives in catalysis and polymer production, contributing to sustainable chemical processes (Matiwane et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-pentan-3-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-7(4-2)11-6-5-8(9)10-11/h5-7H,3-4H2,1-2H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBWFJAWNGUQQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C=CC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt; 95%](/img/structure/B6416084.png)

![3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride](/img/structure/B6416092.png)

![3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6416118.png)